![molecular formula C23H22N4O2 B2662895 N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251571-99-9](/img/structure/B2662895.png)
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves multiple steps, starting from readily available starting materials
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Formation of Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions .
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Introduction of Pyrazole Ring: : The pyrazole ring can be introduced through the reaction of the quinoline derivative with hydrazine or substituted hydrazines. This step typically requires the use of a suitable solvent and a catalyst to facilitate the cyclization reaction .
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Functionalization: This can be achieved through standard organic reactions such as alkylation and amidation, using appropriate reagents and conditions .
Chemical Reactions Analysis
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative .
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carbonyl group to a hydroxyl group .
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Substitution: : The compound can undergo substitution reactions at the quinoline or pyrazole rings. Common reagents for these reactions include halogens, nucleophiles, and electrophiles .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a pyrazoloquinoline core, which is known for its diverse biological activities. Its molecular formula is C19H22N4O with a specific arrangement that contributes to its pharmacological properties.
Pharmacological Applications
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Anticancer Activity
- Recent studies have highlighted the potential of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, inhibitors of phosphodiesterase 4 (PDE4) have shown promise in reducing tumor proliferation and enhancing apoptosis in cancer cells .
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Neurological Disorders
- The compound's ability to modulate G protein-coupled receptors (GPCRs) suggests its potential utility in treating neurological disorders. Allosteric modulators of GPCRs are being investigated for their roles in conditions such as Alzheimer's disease and schizophrenia . The unique structure of this compound may provide selective interactions that could lead to novel therapeutic strategies.
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Inflammatory Diseases
- Given the role of PDE4D in inflammatory responses, this compound may also be beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. Selective inhibition of PDE4D has been linked to reduced inflammation and improved clinical outcomes in these conditions .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can be compared with other quinoline derivatives and pyrazole-containing compounds. Similar compounds include:
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2-(4-Methylphenyl)quinoline: : This compound shares the quinoline core with the target compound but lacks the pyrazole ring and cyclopentyl group .
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N-cyclopentyl-2-(3-methylphenyl)-4-quinolinecarboxamide: : This compound is structurally similar but has a different substitution pattern on the quinoline ring .
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Pyrazolo[3,4-b]quinoline derivatives: : These compounds share the pyrazole-quinoline core but differ in the substituents attached to the rings .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopentyl and carboxamide groups, which contribute to its distinct biological and chemical properties.
Biological Activity
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O2. The compound features a complex pyrazoloquinoline framework that is known to interact with various biological targets.
Research indicates that compounds within the pyrazoloquinoline class exhibit anticancer properties through several mechanisms:
- Inhibition of Kinase Activity : Many quinoline derivatives act as inhibitors of receptor tyrosine kinases such as c-Met and VEGF, which are crucial for tumor growth and metastasis. The specific interactions of this compound with these kinases have not been fully elucidated but are likely to be similar to other quinoline derivatives that show high affinity for these targets .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : The compound has shown IC50 values in the low nanomolar range against certain cancer cell lines, indicating potent activity. Specific values and comparisons with standard treatments need to be established through further research.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazoloquinoline derivatives. Modifications in the substituents on the quinoline ring can greatly influence their potency and selectivity:
- Substituent Variations : Alterations at different positions on the quinoline scaffold have been shown to enhance or diminish activity. For instance, substituents that increase lipophilicity or steric bulk may improve binding affinity to target proteins .
Case Studies
- Anticancer Efficacy : A study conducted on a series of quinoline derivatives revealed that modifications similar to those found in this compound led to enhanced inhibition of cancer cell proliferation compared to standard chemotherapeutics .
- Cardiovascular Safety : While exploring the safety profile of related compounds, it was noted that some quinolines exhibited significant off-target effects on hERG potassium channels. This highlights the importance of evaluating cardiovascular safety alongside anticancer efficacy .
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-14-6-9-17(10-7-14)27-23(29)19-13-24-20-11-8-15(12-18(20)21(19)26-27)22(28)25-16-4-2-3-5-16/h6-13,16,26H,2-5H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHXPKPXMQWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.